ethyl 4-hydroxy-5-[3-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features a pyridinecarboxylate core with multiple functional groups, including an imidazole ring, a methoxyphenyl group, and a hydroxy group
Preparation Methods
The synthesis of ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves several steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Pyridinecarboxylate Core: The pyridinecarboxylate core is typically introduced through a multi-step process involving the condensation of appropriate aldehydes and ketones, followed by cyclization reactions.
Functional Group Modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize the use of hazardous reagents.
Chemical Reactions Analysis
ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes several types of chemical reactions:
Common reagents and conditions used in these reactions include mild acids and bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into cellular processes.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring is known to bind to metal ions in enzyme active sites, inhibiting their activity . The compound may also interact with cell surface receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE include:
ETHYL 4-(1-HYDROXY-1-METHYLETHYL)-2-PROPYL-IMIDAZOLE-5-CARBOXYLATE: This compound is an intermediate in the synthesis of olmesartan medoxomil and shares the imidazole ring structure.
ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-IMIDAZOLE-5-CARBOXYLATE: This compound has similar functional groups but lacks the pyridinecarboxylate core.
The uniqueness of ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C23H26N4O6 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5-[3-[2-(1H-imidazol-5-yl)ethylamino]-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C23H26N4O6/c1-3-33-23(31)18-12-26-22(30)20(21(18)29)17(14-4-6-16(32-2)7-5-14)10-19(28)25-9-8-15-11-24-13-27-15/h4-7,11-13,17H,3,8-10H2,1-2H3,(H,24,27)(H,25,28)(H2,26,29,30) |
InChI Key |
OJTKHOKDVNCRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CN=CN2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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